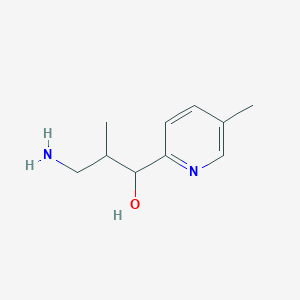
3-(2-Ethylpyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethylpyrimidin-4-yl)morpholine is a heterocyclic organic compound with the molecular formula C10H15N3O It features a morpholine ring attached to a pyrimidine ring, which is further substituted with an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylpyrimidin-4-yl)morpholine typically involves the reaction of 2-ethyl-4-chloropyrimidine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Ethylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Reduced Pyrimidine Derivatives: Formed through reduction reactions.
科学研究应用
3-(2-Ethylpyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 3-(2-Ethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in antibacterial applications, it may disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes, leading to cell death.
相似化合物的比较
Similar Compounds
- 2-(2-Ethylpyrimidin-4-yl)ethanol
- 4-(2-Ethylpyrimidin-4-yl)piperidine
- 2-(2-Ethylpyrimidin-4-yl)thiazole
Uniqueness
3-(2-Ethylpyrimidin-4-yl)morpholine is unique due to the presence of both a morpholine ring and a pyrimidine ring, which confer distinct chemical properties
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
3-(2-ethylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H15N3O/c1-2-10-12-4-3-8(13-10)9-7-14-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 |
InChI 键 |
CWPBIMMGGAYJKY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CC(=N1)C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)


![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)

![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)



![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
